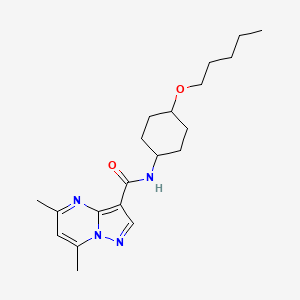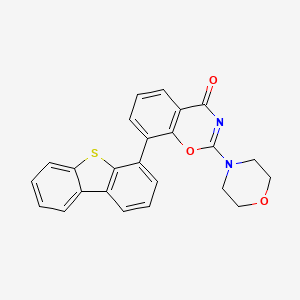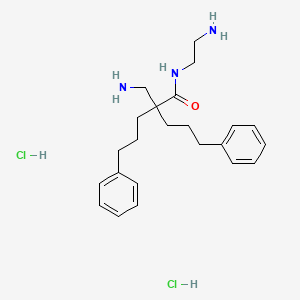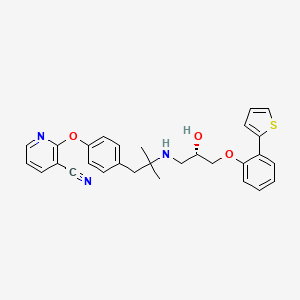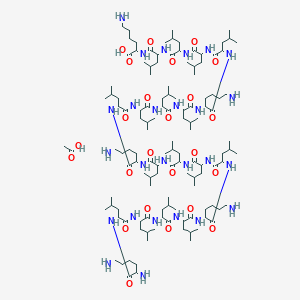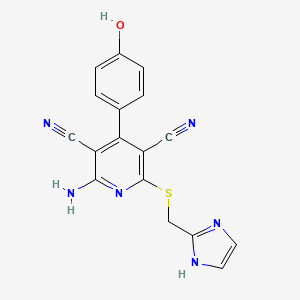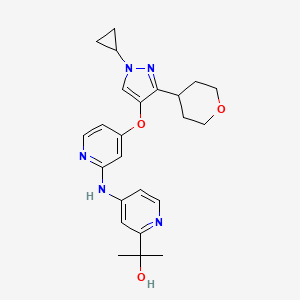
LY3200882
Vue d'ensemble
Description
LY-3200882 est un nouvel inhibiteur de petite molécule hautement sélectif du récepteur 1 du facteur de croissance transformant bêta (TGFβRI). Ce composé a montré un potentiel prometteur dans les études précliniques et cliniques, en particulier dans le domaine de l'oncologie. LY-3200882 est conçu pour cibler et inhiber la voie de signalisation du TGFβ, qui joue un rôle crucial dans la progression et la métastase du cancer .
Applications De Recherche Scientifique
LY-3200882 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the TGFβ signaling pathway and its role in various biological processes.
Biology: Investigated for its effects on cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, including triple-negative breast cancer and pancreatic cancer.
Industry: Utilized in the development of new drugs targeting the TGFβ pathway and as a reference compound in drug discovery and development
Mécanisme D'action
- TGFβRI plays a critical role in cancer by modulating tumor cells, the tumor microenvironment, and immune responses .
- It potently inhibits TGFβ-mediated SMAD phosphorylation in vitro (both in tumor and immune cells) and in vivo (subcutaneous tumors) in a dose-dependent manner .
- This compound shows promising anti-tumor activity:
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Analyse Biochimique
Biochemical Properties
LY3200882 plays a crucial role in inhibiting the TGFβ signaling pathway, which is known to be involved in various pro-tumorigenic activities. The compound is an ATP-competitive inhibitor of the serine-threonine kinase domain of TGFβRI. This compound potently inhibits TGFβ-mediated SMAD phosphorylation in vitro in tumor and immune cells and in vivo in subcutaneous tumors in a dose-dependent fashion . This inhibition leads to the suppression of various pro-tumorigenic activities, including tumor cell proliferation, migration, and immune evasion .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In immune cells, this compound has shown the ability to rescue TGFβ1-suppressed or T regulatory cell-suppressed naïve T cell activity and restore proliferation . This indicates its potential as an immune modulatory agent. In tumor cells, this compound inhibits TGFβ-mediated SMAD phosphorylation, leading to reduced tumor cell proliferation and migration . Additionally, this compound has shown anti-metastatic activity in vitro in migration assays and in vivo in experimental metastasis tumor models .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of TGFβRI, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of SMAD proteins, which are critical mediators of TGFβ signaling . By blocking SMAD phosphorylation, this compound disrupts the downstream signaling pathways that promote tumor growth and immune evasion . Furthermore, this compound has shown the ability to enhance tumor-infiltrating lymphocytes in the tumor microenvironment, contributing to its anti-tumor activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and sustained activity in both in vitro and in vivo studies . Long-term effects of this compound include durable tumor regressions in preclinical models, with some studies showing complete rejection of rechallenged tumors . The stability and sustained activity of this compound make it a promising candidate for further clinical development.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In preclinical tumor models, this compound has shown potent anti-tumor activity at various dosages . Higher doses of this compound have been associated with increased toxicity, including cardiovascular toxicity in some cases . The recommended phase II doses (RP2Ds) for this compound monotherapy have been established as 50 mg twice a day 2-weeks-on/2-weeks-off and 35 mg twice a day 3-weeks-on/1-week-off .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound is metabolized primarily in the liver, and its metabolites are excreted through the urine . The inhibition of TGFβRI by this compound affects metabolic flux and metabolite levels, contributing to its anti-tumor activity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various transporters and binding proteins. The compound has shown good bioavailability and tissue distribution in preclinical studies . This compound accumulates in tumor tissues, where it exerts its inhibitory effects on TGFβ signaling . The distribution of this compound within the tumor microenvironment is crucial for its anti-tumor activity.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with TGFβRI . The compound’s activity is dependent on its ability to bind to the ATP-binding site of TGFβRI, preventing SMAD phosphorylation and subsequent signaling . The localization of this compound within the cytoplasm is essential for its inhibitory effects on TGFβ signaling.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de LY-3200882 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure centrale, suivie de modifications de groupes fonctionnels pour obtenir la sélectivité et la puissance souhaitées. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de conditions de température et de pression contrôlées pour garantir un rendement élevé et une pureté élevée .
Méthodes de production industrielle
La production industrielle de LY-3200882 suit une voie de synthèse similaire à celle de la synthèse à l'échelle du laboratoire, mais elle est optimisée pour la production à grande échelle. Cela implique l'utilisation de réacteurs plus grands, de procédés automatisés et de mesures de contrôle qualité strictes pour garantir la cohérence et la conformité aux normes réglementaires .
Analyse Des Réactions Chimiques
Types de réactions
LY-3200882 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : LY-3200882 peut être réduit pour former des dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le peroxyde d'hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et divers nucléophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement une température, une pression et un pH contrôlés pour obtenir les produits souhaités .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de LY-3200882 avec des groupes fonctionnels modifiés, qui peuvent être étudiés plus avant pour leur activité biologique et leurs applications thérapeutiques potentielles .
Applications de la recherche scientifique
LY-3200882 a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier la voie de signalisation du TGFβ et son rôle dans divers processus biologiques.
Biologie : Investigated pour ses effets sur les processus cellulaires tels que la prolifération, la différenciation et l'apoptose.
Médecine : Exploré comme un agent thérapeutique potentiel pour le traitement de divers cancers, y compris le cancer du sein triple négatif et le cancer du pancréas.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant la voie du TGFβ et comme composé de référence dans la découverte et le développement de médicaments
Mécanisme d'action
LY-3200882 exerce ses effets en ciblant et en inhibant spécifiquement le récepteur 1 du TGFβ (TGFβRI). Il s'agit d'un inhibiteur ATP-compétitif qui se lie au domaine kinase sérine-thréonine de TGFβRI, empêchant la phosphorylation et l'activation des molécules de signalisation en aval telles que les protéines SMAD. Cette inhibition perturbe la voie de signalisation du TGFβ, conduisant à une réduction de la croissance tumorale, de la métastase et de l'évasion immunitaire .
Comparaison Avec Des Composés Similaires
LY-3200882 est comparé à d'autres composés similaires, tels que :
Galunisertib (LY2157299 monohydraté) : Un autre inhibiteur de TGFβRI avec des mécanismes d'action similaires mais des propriétés pharmacocinétiques différentes.
EW-7195 : Un inhibiteur sélectif et puissant de TGFβRI avec une structure chimique et un profil de puissance différents.
SD-208 : Un inhibiteur sélectif de TGFβRI avec des propriétés pharmacologiques distinctes
LY-3200882 est unique par sa haute sélectivité et sa puissance, ce qui en fait un candidat prometteur pour un développement et des applications cliniques supplémentaires .
Propriétés
IUPAC Name |
2-[4-[[4-[1-cyclopropyl-3-(oxan-4-yl)pyrazol-4-yl]oxypyridin-2-yl]amino]pyridin-2-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3/c1-24(2,30)21-13-17(5-9-25-21)27-22-14-19(6-10-26-22)32-20-15-29(18-3-4-18)28-23(20)16-7-11-31-12-8-16/h5-6,9-10,13-16,18,30H,3-4,7-8,11-12H2,1-2H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPFMWIDAKQFPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=CC(=C1)NC2=NC=CC(=C2)OC3=CN(N=C3C4CCOCC4)C5CC5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1898283-02-7 | |
| Record name | LY-3200882 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1898283027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-3200882 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16064 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LY-3200882 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19HY34R6UN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


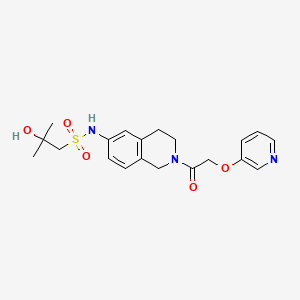
![N-(6-fluoro-1-oxo-8aH-isoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide](/img/structure/B608659.png)

![[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-[(2S,4S)-2,4-dimethylazetidin-1-yl]methanone](/img/structure/B608663.png)

